tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate is an organic compound with the molecular formula . This compound features a tert-butyl carbamate group linked to a cyclopropyl ring, which is further substituted with a 4-formylphenyl group at the first position. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. At room temperature, it exists as a solid and is typically stored under inert conditions at temperatures between 2-8 °C to maintain stability.
While the compound can be found on chemical databases like PubChem [], there are no associated research publications or studies directly mentioning its use. This suggests that the compound might be relatively new or have niche applications outside of mainstream scientific research.
The reactivity of the compound is influenced by the steric and electronic properties imparted by the cyclopropyl ring and the formyl group.
The synthesis of tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate typically involves the following steps:
tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate has potential applications across several domains:
Several compounds share structural similarities with tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate | Contains a cyclopropane ring | Imparts rigidity and distinct steric properties |
tert-Butyl N-(4-formylbenzyl)carbamate | Lacks cyclopropane ring | Different reactivity and binding characteristics compared to cyclopropane variant |
tert-Butyl N-(4-formylphenyl)methylcarbamate | Contains a methyl group instead of cyclopropane | Variations in steric hindrance and electronic effects |
The presence of the cyclopropane ring in tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate distinguishes it from other similar compounds, contributing to its unique reactivity and potential biological interactions.